REACTION_CXSMILES
|
FC(F)(F)C(O)=O.C1N2CN3CN(C2)CN1C3.[CH2:18]([C:29]1[CH:34]=[C:33]([CH2:35][OH:36])[C:32]([OH:37])=[C:31]([CH3:38])[CH:30]=1)[C:19]1[CH:24]=[C:23]([CH2:25][OH:26])[C:22]([OH:27])=[C:21]([CH3:28])[CH:20]=1>C1(C)C=CC=CC=1.C(C(C)=O)C(C)C.CO>[CH2:18]([C:19]1[CH:24]=[C:23]([CH:25]=[O:26])[C:22]([OH:27])=[C:21]([CH3:28])[CH:20]=1)[C:29]1[CH:34]=[C:33]([CH:35]=[O:36])[C:32]([OH:37])=[C:31]([CH3:38])[CH:30]=1
|
Name
|
|
Quantity
|
1140 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
315 g
|
Type
|
reactant
|
Smiles
|
C1N2CN3CN1CN(C2)C3
|
Name
|
|
Quantity
|
288 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC(=C(C(=C1)CO)O)C)C1=CC(=C(C(=C1)CO)O)C
|
Name
|
|
Quantity
|
255.6 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
369.2 g
|
Type
|
solvent
|
Smiles
|
C(C(C)C)C(=O)C
|
Name
|
|
Quantity
|
50 g
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
50 g
|
Type
|
solvent
|
Smiles
|
C(C(C)C)C(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was further agitated for 3 hours as a post-reaction
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reaction
|
Type
|
ADDITION
|
Details
|
After the entire amount of the material had been added
|
Type
|
CUSTOM
|
Details
|
After the reaction
|
Type
|
CUSTOM
|
Details
|
the obtained liquid was partially collected
|
Type
|
ADDITION
|
Details
|
Next, 800.0 g of water was added to the liquid
|
Type
|
CUSTOM
|
Details
|
obtained from the reaction
|
Type
|
CUSTOM
|
Details
|
hydrolysis reaction for 1 hour at a temperature of 60° C
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
Crystal precipitated during this reaction
|
Type
|
CUSTOM
|
Details
|
After the reaction, 1471.0 g of 16% aqueous sodium hydroxide solution
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
after which the mixture was cooled
|
Type
|
CUSTOM
|
Details
|
precipitated crystal
|
Type
|
FILTRATION
|
Details
|
was filtered out
|
Type
|
CUSTOM
|
Details
|
to obtain 302.3 g of a composition
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
TEMPERATURE
|
Details
|
the mixture was maintained at a temperature of 70° C.
|
Type
|
STIRRING
|
Details
|
agitated for 30 minutes in a slurry state
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
CUSTOM
|
Details
|
precipitated crystal
|
Type
|
FILTRATION
|
Details
|
was filtered out
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC(=C(C(=C1)C=O)O)C)C1=CC(=C(C(=C1)C=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 196.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 69.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |